tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate
Description
Properties
Molecular Formula |
C19H34BNO4 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-14(9-11-19)20-24-17(4,5)18(6,7)25-20/h14H,8-13H2,1-7H3 |
InChI Key |
JCHYNORWRKBSDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3(CC2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate typically involves two key synthetic steps:
- Construction of the 2-azaspiro[3.5]nonane core with a tert-butyl carbamate protecting group (Boc group) at the nitrogen.
- Introduction of the boronate ester functionality at the 7-position of the azaspiro ring.
Synthesis of the Azaspiro Core with Boc Protection
A representative synthesis of the related tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (a precursor to the boronate ester derivative) is described as follows:
This intermediate serves as a key scaffold for further functionalization.
Introduction of the Boronate Ester Group
The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 7-position of the azaspiro ring is generally achieved via copper(I)-catalyzed borylation reactions. A notable method involves:
- The copper(I)-catalyzed regio- and enantioselective protoborylation of nitrogen-containing cyclic conjugated dienes or related azaspiro compounds.
- Use of bis(pinacolato)diboron (B2(pin)2) as the boron source.
- Base such as potassium tert-butoxide (K(O-t-Bu)) to activate the catalyst.
- Mild reaction conditions (room temperature or slightly elevated temperatures).
- Subsequent protonation to yield the boronate ester functionalized azaspiro compound.
This approach is supported by research on the enantioselective borylation of piperidine derivatives, which provides a mild, rapid, and regioselective route to chiral boron-containing nitrogen heterocycles.
Summary Table of Preparation Steps
Research Findings and Data Integration
Physical and Chemical Properties of the Intermediate
These properties pertain to tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, the key precursor in the synthesis pathway.
Mechanistic Insights
The copper-catalyzed borylation mechanism involves:
- Formation of a boryl-copper(I) species.
- Regioselective addition of the boryl group to the unsaturated azaspiro intermediate.
- Protonation of the allylcopper intermediate to yield the boronate ester.
This method ensures high regio- and enantioselectivity, crucial for synthesizing chiral boronates for pharmaceutical applications.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The boronate ester group can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is a key feature in its biological activity. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable tool in various chemical and biological studies.
Comparison with Similar Compounds
Spirocyclic Boronates
Key Insights :
Spirocyclic Amines and Derivatives
Key Insights :
- Amino and hydroxymethyl derivatives are tailored for biomolecular interactions (e.g., hydrogen bonding) but lack the boronate’s cross-coupling utility .
- Spiro[4.4]nonane analogs (e.g., cyano-substituted) exhibit different ring strain and reactivity profiles compared to the spiro[3.5] system in the target compound .
Non-Boronated Spirocyclic Carboxylates
Key Insights :
Biological Activity
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dioxaborolane moiety and an azaspiro nonane framework. Its molecular formula is with a molecular weight of 359.27 g/mol. The compound is typically stored under controlled conditions to maintain stability.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Dioxaborolane : The precursor compounds undergo reactions to form the dioxaborolane structure.
- Azaspiro Formation : Following the formation of the dioxaborolane, the azaspiro framework is constructed through cyclization reactions.
- Carboxylation : The final step involves introducing the carboxylate group to yield the target compound.
The overall yield of this synthesis process can reach up to 70.7%, making it suitable for large-scale production .
Research indicates that compounds with similar structures can interact with various biological targets, including chemokine receptors CCR3 and CCR5. These receptors are crucial in immune responses and have been implicated in diseases such as HIV/AIDS .
Therapeutic Potential
- Antiviral Activity : The compound's ability to modulate chemokine receptors suggests potential applications in antiviral therapies, particularly for HIV and related conditions.
- Anti-inflammatory Effects : There is evidence supporting its role in regulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Immunomodulatory Properties : The compound may also exhibit immunomodulatory effects that can be beneficial in conditions characterized by immune dysregulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical family:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
